![molecular formula C18H25ClN2O3S B7714239 1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide CAS No. 460327-36-0](/img/structure/B7714239.png)
1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide is a chemical compound with the molecular formula C18H26ClNO3S It is known for its unique structure, which includes a piperidine ring substituted with a sulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorophenylsulfonyl)piperidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the selection of cost-effective reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The carboxamide group may also play a role in binding to proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)sulfonyl-N-(2-thiazolyl)-1-cyclopropanecarboxamide
- 1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-3-piperidinecarboxamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives
Uniqueness
1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Biological Activity
1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes available research findings, including in vitro studies, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core substituted with a sulfonyl group and a cyclohexyl moiety, which contribute to its pharmacological properties. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.
1. Antibacterial Activity
Research indicates that derivatives of sulfonamide compounds, including those related to this compound, exhibit significant antibacterial properties. A study demonstrated that synthesized compounds showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition of bacterial growth .
2. Acetylcholinesterase Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Certain derivatives demonstrated strong AChE inhibition, with some showing IC50 values as low as 0.63 µM, suggesting potential for cognitive enhancement or neuroprotection .
In Silico Studies
Docking studies have illustrated the binding interactions of this compound with various amino acids in target proteins. These studies provide insights into the molecular mechanism by which the compound exerts its biological effects .
Bovine Serum Albumin (BSA) Binding Studies
BSA binding studies have shown that the compound has favorable binding interactions, which may enhance its bioavailability and therapeutic efficacy. The binding affinity was assessed using spectroscopic techniques, indicating a significant interaction between the compound and BSA .
Data Tables
Activity | Target | IC50 Value (µM) | Reference |
---|---|---|---|
Antibacterial | Salmonella typhi | Moderate to Strong | |
Acetylcholinesterase Inhibition | AChE | 0.63 - 6.28 | |
Urease Inhibition | Urease | 1.13 - 6.28 |
Potential Therapeutic Applications
Given its diverse biological activities, this compound may have potential applications in:
- Neuropharmacology : As a potential treatment for cognitive disorders due to its AChE inhibitory effects.
- Antimicrobial Therapy : As a candidate for developing new antibacterial agents against resistant strains.
- Urease Inhibition : Potential use in treating conditions related to urease-producing bacteria.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-cyclohexylpiperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c19-15-8-10-17(11-9-15)25(23,24)21-12-4-5-14(13-21)18(22)20-16-6-2-1-3-7-16/h8-11,14,16H,1-7,12-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHWEGUOHKFJBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389968 | |
Record name | STK140974 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460327-36-0 | |
Record name | STK140974 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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